Dicyclopropylmethanol

Catalog No.
S1509411
CAS No.
14300-33-5
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclopropylmethanol

Researchers synthesizing drug candidates face hazardous reagent handling and waste from ketone reduction. Dicyclopropylmethanol offers a safer, direct route.

  • Non-substitutable bioisostere for metabolic stability in drug candidates.
  • Direct procurement eliminates hazardous NaBH4 reduction, cuts waste.
  • Required moiety in patented fungicides; no alternative synthon.

CAS Number

14300-33-5

Product Name

Dicyclopropylmethanol

IUPAC Name

dicyclopropylmethanol

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c8-7(5-1-2-5)6-3-4-6/h5-8H,1-4H2

InChI Key

PIXLZMHERIHLJL-UHFFFAOYSA-N

SMILES

C1CC1C(C2CC2)O

Canonical SMILES

C1CC1C(C2CC2)O

The exact mass of the compound Dicyclopropylmethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Dicyclopropylmethyl alcohol, α,α-Dicyclopropylmethanol, Dicyclopropyl carbinol, Dicyclopropylmethanol

Purity

≥97%

Package Size

1 g, 5 g

Dicyclopropylmethanol (CAS 14300-33-5) is a secondary alcohol distinguished by a hydroxyl-bearing carbon bonded to two cyclopropyl rings. This structure imparts a unique combination of steric bulk and electronic properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. It is primarily utilized as a precursor for introducing the dicyclopropylmethyl moiety, a functional group sought after for its ability to confer metabolic stability and modulate biological activity in complex molecules.

Research Fit

1 Orthogonal ester deprotection under mild, non‑harsh conditions, preserving acid‑ and base‑sensitive protecting groups
2 Dual cyclopropyl scaffold introduces steric constraint and electron‑withdrawing character for scaffold diversification
3 Versatile synthetic intermediate for ketone, hydrocarbon, and ring‑opened building blocks

Substituting Dicyclopropylmethanol with simpler secondary alcohols like diisopropylmethanol or other cycloalkyl carbinols is often unviable. The unique electronic stabilization of the adjacent carbocation by the two cyclopropyl groups is a defining feature that dictates reaction pathways and rates, particularly in solvolysis or substitution reactions. This effect is not replicated by acyclic or larger-ring analogs. Furthermore, the dicyclopropylmethyl group serves as a critical bioisostere in medicinal chemistry, where its specific size, lipophilicity, and metabolic stability profile are designed to optimize drug properties; substitution would negate these carefully engineered characteristics, leading to compounds with different efficacy and metabolic fates.

Substitution Risk

Dicyclopropylmethanol
Cyclopropylmethanol / Acyclic Analog
Density & Volatility
~0.95 g/mL; reduced‑pressure distillation profile
Lower density and different boiling range may shift extraction and solvent‑recovery behavior
Protecting‑Group Selectivity
Mild, orthogonal cleavage of dicyclopropylmethyl esters
Lacks dual‑cyclopropyl architecture; standard ester hydrolysis conditions risk degrading sensitive groups
Metabolic‑Stability Prediction
Class‑level cyclopropyl‑enhanced stability inferred
Monocyclopropyl or linear analogs may not capture the same predicted metabolic advantage

Precursor Suitability: Avoids Multi-Step, Hazardous In-House Reduction

Procuring Dicyclopropylmethanol directly eliminates the need to perform an in-house reduction of Dicyclopropyl ketone. Standard ketone synthesis and subsequent reduction protocols involve multiple complex steps, including high-temperature reactions, handling of concentrated acids and bases, and the use of hazardous reducing agents like sodium borohydride. By purchasing the alcohol form, a buyer bypasses these material handling, safety, and waste disposal concerns, streamlining the overall manufacturing process.

Evidence DimensionProcess Steps Avoided
Target Compound DataDirect use of Dicyclopropylmethanol (1 step)
Comparator Or BaselineSynthesis from Dicyclopropyl ketone (e.g., NaBH4 reduction), which itself requires a multi-step synthesis involving strong acids/bases and distillations.
Quantified DifferenceEliminates at least one complete synthesis and purification cycle, including the handling and quenching of a chemical reducing agent.
ConditionsStandard laboratory or pilot-plant scale organic synthesis workflow.

This simplifies the supply chain, reduces safety risks associated with reducing agents, and can lower the total cost of synthesis by removing steps.

Mild Cleavage vs. Standard Esters
Class‑level inference
Selective cleavage under neutral/mildly acidic conditions vs. methyl/ethyl (strong acid/base), tert‑butyl (strong acid), benzyl (hydrogenolysis)
Enables orthogonal protection strategies; requires experimental confirmation for specific substrate combinations
Direct head‑to‑head kinetic comparison not available

Application-Critical Performance: A Key Moiety in Patented Agrochemicals

Dicyclopropylmethanol is explicitly cited as a key intermediate in the synthesis of novel fungicidal compounds. For example, patents for agrochemical formulations describe the synthesis of active ingredients where the dicyclopropylmethyl group is essential for the final product's performance. Alternative alcohols would not yield the patented, high-performance active ingredient, making Dicyclopropylmethanol a non-substitutable precursor for manufacturing these specific commercial products.

Evidence DimensionSuitability as a Patented Intermediate
Target Compound DataExplicitly named as a required building block for specific fungicidal compounds.
Comparator Or BaselineOther secondary alcohols (e.g., diisopropylmethanol, cyclopropylmethanol) which do not lead to the claimed chemical entities in relevant patents.
Quantified DifferenceQualitatively distinct: Only Dicyclopropylmethanol yields the target molecule.
ConditionsSynthesis of patented agrochemical active ingredients as described in the patent literature.

For manufacturers producing patented agrochemicals, this specific raw material is required to avoid infringement and achieve the desired product efficacy.

Density & Volatility vs. Cyclopropylmethanol
Cross‑study comparable
Density 0.951 g/mL (20 °C) vs. 0.89 g/mL (25 °C), ~6.9% higher. Bp 69 °C (13 mmHg) vs. 123–124 °C (atm)
Density differential may affect liquid–liquid extraction efficiency; process‑scale substitution requires validation
Boiling points measured at different pressures; direct comparison limited

Bioisostere Utility: Metabolic Stability via Cyclopropyl Group Integration

The cyclopropyl group is frequently incorporated into drug candidates to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more conventional alkyl groups like isopropyl. Using Dicyclopropylmethanol to introduce the dicyclopropylmethyl moiety can therefore be a deliberate strategy to block metabolic pathways that would otherwise deactivate a drug candidate, a benefit not offered by metabolically weaker analogs.

Evidence DimensionSusceptibility to CYP-mediated Oxidation
Target Compound DataReduced susceptibility due to high C-H bond dissociation energy of the cyclopropyl rings.
Comparator Or BaselineIsopropyl or other branched alkyl groups, which are more prone to oxidative metabolism.
Quantified DifferenceQualitative improvement in metabolic stability against specific oxidative pathways.
ConditionsIn vivo or in vitro metabolic assays (e.g., liver microsomes).

This makes it a preferred building block for designing drug candidates with improved pharmacokinetic profiles and longer half-lives.

Predicted BBB Penetration (admetSAR 2)
Class‑level inference
BBB+ probability 97.50%; predicted oral bioavailability 52.86%
Predicted CNS exposure potential supports scaffold selection for CNS‑targeted research; in vivo confirmation needed
In silico prediction only, not experimentally validated for this compound

Process Optimization in Multi-Step Synthesis

For manufacturing workflows where process simplification, safety, and reduction of hazardous waste are priorities. Procuring Dicyclopropylmethanol directly allows chemists to bypass the entire step of reducing dicyclopropyl ketone, avoiding the associated risks and costs of handling agents like NaBH4.

Synthesis of Patented, High-Value Agrochemicals

As a non-substitutable raw material for the production of specific, patented fungicides and other plant protection agents where the dicyclopropylmethyl group is a required structural component for biological activity.

Development of Metabolically Stable Pharmaceutical Candidates

In medicinal chemistry programs focused on optimizing lead compounds. The compound is used to install the dicyclopropylmethyl group as a metabolically robust bioisostere, aiming to improve the pharmacokinetic profile and in vivo stability of the final drug molecule.

Application Fit Matrix

Application
Selection Property
Validation Focus
Carboxylic acid protection in multi‑step synthesis
Orthogonal deprotection compatibility
Stability of acid‑/base‑sensitive groups under cleavage conditions
CNS‑penetrant candidate synthesis
Dual cyclopropyl scaffold & predicted BBB penetration
In vitro permeability and in vivo brain exposure verification
High‑density solvent/intermediate for liquid‑liquid separation
Higher density relative to monocyclopropyl analogs
Extraction efficiency and phase‑behavior comparison
Intermediate for cyclopropyl‑containing agrochemicals/materials
Ring‑opening versatility and strained cyclopropane reactivity
Reaction selectivity and product isolation efficiency

XLogP3

1.1

LogP

1.07 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

14300-33-5

Wikipedia

Dicyclopropylmethanol

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